

Tos-PEG13-Boc: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Tos-PEG13-Boc	
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An in-depth examination of the structure, properties, and applications of the heterobifunctional linker, **Tos-PEG13-Boc**, a critical tool in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Structure and Properties

Tos-PEG13-Boc, with the chemical name tert-butyl 1- (tosyloxy)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate, is a high-purity, monodisperse polyethylene glycol (PEG) linker.[1] This heterobifunctional molecule is strategically designed with a tosyl (Tos) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other, separated by a 13-unit PEG chain.

The tosyl group serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amines, thiols, or hydroxyl groups present on a target-binding ligand. The Boc-protected amine provides a stable, yet easily removable, protecting group that allows for subsequent conjugation to a second molecule, typically an E3 ligase ligand, following deprotection under acidic conditions. The extended PEG chain enhances the aqueous solubility and optimizes the pharmacokinetic profile of the resulting conjugate molecule.

Quantitative Data Summary

The key physicochemical properties of **Tos-PEG13-Boc** are summarized in the table below.



Property	Value
CAS Number	2820397-84-8
Molecular Formula	C38H68O17S
Molecular Weight	829.01 g/mol
Exact Mass	828.4200
Elemental Analysis	C, 55.06%; H, 8.27%; O, 32.81%; S, 3.87%
Synonyms	Tos-PEG13-t-butyl ester

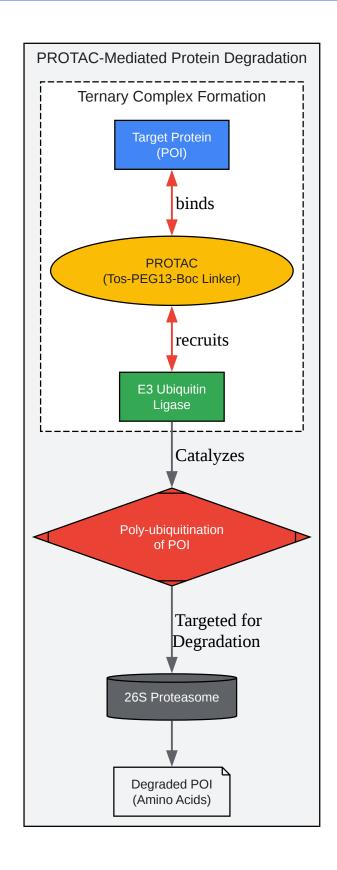
(Data sourced from MedKoo Biosciences[1])

Role in PROTAC Drug Development

Tos-PEG13-Boc is a pivotal building block in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of two active ligands connected by a chemical linker. One ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

The **Tos-PEG13-Boc** linker facilitates a controlled, stepwise synthesis of these complex molecules. The length and flexibility of the 13-unit PEG chain are critical for orienting the POI and E3 ligase to form a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.





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PROTAC Mechanism of Action



Experimental Protocols

While specific reaction conditions should be optimized for individual substrates, the following provides a general, two-step experimental workflow for the application of **Tos-PEG13-Boc** in the synthesis of a PROTAC.

Step 1: Conjugation of the First Ligand (Nucleophilic Substitution)

This protocol describes the reaction of the tosyl group with an amine-containing ligand (e.g., a POI ligand).

- Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve the amine-containing ligand (1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).
- Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution.
- Linker Addition: In a separate vessel, dissolve **Tos-PEG13-Boc** (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred ligand solution.
- Reaction: Stir the reaction mixture at a suitable temperature (ranging from room temperature to 80°C) until the starting material is consumed. Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.
- Work-up and Purification: Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washing with water and brine. The resulting intermediate, Ligand1-PEG13-Boc, is then purified using column chromatography.

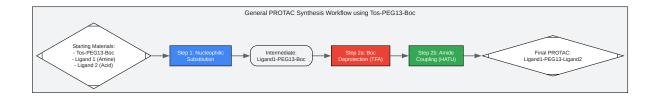
Step 2: Boc Deprotection and Conjugation of the Second Ligand (Amide Coupling)

This protocol outlines the removal of the Boc protecting group and the subsequent coupling to a carboxylic acid-containing ligand (e.g., an E3 ligase ligand).

 Boc Deprotection: Dissolve the purified Ligand1-PEG13-Boc intermediate in a suitable solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir the mixture at room temperature for 1-2 hours.



- TFA Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene several times. The resulting TFA salt of the deprotected amine (Ligand1-PEG13-NH2) can often be used directly in the next step.
- Amide Coupling: In a dry, inert atmosphere, dissolve the carboxylic acid-containing second ligand (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent, such as HATU (1.1-1.5 equivalents), and a base like DIPEA (3.0-5.0 equivalents).
- Final Conjugation: Add the deprotected Ligand1-PEG13-NH2 intermediate (1.0-1.2 equivalents) to the activated carboxylic acid mixture. Stir the reaction at room temperature until completion, monitoring by LC-MS.
- Final Purification: Purify the final PROTAC conjugate by preparative reverse-phase HPLC to yield the high-purity product. The identity and purity should be confirmed by analytical LC-MS and NMR.



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Logical Workflow for PROTAC Synthesis

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References

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